molecular formula C12H11F3N2O2 B1392937 2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine CAS No. 1261365-78-9

2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B1392937
CAS No.: 1261365-78-9
M. Wt: 272.22 g/mol
InChI Key: ADUYRXAVXAAYSV-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science due to its unique structural features and chemical properties. The presence of both dimethoxymethyl and trifluoromethyl groups in its structure imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Safety and Hazards

While specific safety data for “2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine” is not available, it’s important to handle all chemical compounds with care. Always follow safety guidelines, use appropriate personal protective equipment, and work in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds . The reaction conditions often involve the use of radical initiators and specific solvents to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators for trifluoromethylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the naphthyridine core .

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine is unique due to the presence of both dimethoxymethyl and trifluoromethyl groups, which provide a distinct combination of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

2-(dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-18-11(19-2)9-4-3-7-5-8(12(13,14)15)6-16-10(7)17-9/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUYRXAVXAAYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC2=NC=C(C=C2C=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189707
Record name 1,8-Naphthyridine, 2-(dimethoxymethyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-78-9
Record name 1,8-Naphthyridine, 2-(dimethoxymethyl)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine, 2-(dimethoxymethyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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